molecular formula C10H14OS B1404904 [1-(2-Thienyl)cyclopentyl]methanol CAS No. 1447964-54-6

[1-(2-Thienyl)cyclopentyl]methanol

Cat. No.: B1404904
CAS No.: 1447964-54-6
M. Wt: 182.28 g/mol
InChI Key: WQPQZLAFQNONQJ-UHFFFAOYSA-N
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Description

[1-(2-Thienyl)cyclopentyl]methanol is an organic compound with the molecular formula C₁₀H₁₄OS and a molecular weight of 182.28 g/mol . It is characterized by a cyclopentane ring directly linked to a methanol group and a 2-thienyl substituent. The thienyl group is a prominent heteroaromatic moiety frequently employed in chemical synthesis and materials science . Compounds featuring the thienyl group are often explored as key intermediates in the development of pharmaceuticals and organic electronic materials . For instance, structurally similar thienyl-containing molecules have been investigated for their potential biological activity and are used in cross-coupling reactions to create more complex molecular architectures . This combination of an aliphatic cyclopentyl ring, a versatile alcohol functional group, and an electron-rich thienyl system makes this compound a valuable and versatile building block for researchers in medicinal chemistry and materials science. It is suitable for further synthetic modifications, including esterification, oxidation, or serving as a precursor in the synthesis of novel compounds. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-thiophen-2-ylcyclopentyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c11-8-10(5-1-2-6-10)9-4-3-7-12-9/h3-4,7,11H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPQZLAFQNONQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Thienyl Cyclopentyl Methanol

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation provides a direct pathway to form aryl ketones. organic-chemistry.org In the context of synthesizing cyclopentyl 2-thienyl ketone, the reaction involves the electrophilic aromatic substitution of thiophene (B33073) with a derivative of cyclopentanecarboxylic acid. stackexchange.com Thiophene's high reactivity makes it susceptible to acylation, predominantly at the 2-position, due to the superior stabilization of the cationic intermediate formed during the reaction. stackexchange.com

A significant advancement in the synthesis of cyclopentyl 2-thienyl ketone involves the direct reaction of thiophene with cyclopentanecarboxylic acid, bypassing the need to first form a more reactive derivative like an acid chloride. google.comgoogle.com This approach offers a more streamlined and efficient process.

Polyphosphoric acid (PPA) serves as a powerful dehydrating agent and a catalyst in this direct acylation. google.comccsenet.orgresearchgate.net Its function is to facilitate the reaction between the carboxylic acid and thiophene, which would otherwise be unfavorable. PPA is a viscous, clear liquid that is prepared by heating phosphoric acid with phosphorus pentoxide. ccsenet.orgresearchgate.net By acting as a water-scavenging solvent, PPA removes the water molecule formed during the condensation reaction, driving the equilibrium towards the formation of the ketone product and resulting in high yields. google.comgoogle.com

The direct acylation process involves heating a solution of thiophene and cyclopentanecarboxylic acid in polyphosphoric acid. google.com This method has been shown to produce the desired cyclopentyl 2-thienyl ketone with high purity. google.com The subsequent reduction of this ketone yields the target compound, [1-(2-Thienyl)cyclopentyl]methanol.

Below is a table summarizing typical reaction conditions for the PPA-mediated synthesis of cyclopentyl 2-thienyl ketone.

Table 1: Reaction Conditions for PPA-Mediated Acylation

Parameter Value Source
Reactants Thiophene, Cyclopentanecarboxylic Acid google.com
Solvent/Catalyst Polyphosphoric Acid (PPA) google.com
Temperature 75 °C google.com
Reaction Time 2 hours google.com

| Product Purity | 99% (GC, area%) | google.com |

This interactive table summarizes the key parameters for the direct acylation reaction.

The use of PPA for direct acylation presents notable environmental and economic advantages over traditional Friedel-Crafts methods. google.comgoogle.com Conventional routes often require multiple solvents for different steps, complicating work-up, isolation, and solvent recovery, thereby increasing manufacturing costs. google.com Furthermore, traditional catalysts like stannic chloride introduce heavy metal contamination into waste streams, posing significant environmental and disposal challenges. google.comgoogle.com The direct PPA method avoids these issues, offering a more streamlined process that minimizes solvent use and eliminates heavy metal waste. google.comgoogle.com This makes the synthesis more cost-effective and ecologically sound. google.comgoogle.com

A more traditional, albeit often less desirable, approach to synthesizing cyclopentyl 2-thienyl ketone is through a two-step process that begins with the formation of an acid chloride intermediate. google.comgoogle.com

In this method, cyclopentanecarboxylic acid is first converted to its more reactive acid chloride, cyclopentanecarbonyl chloride. google.com This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride. google.comgoogle.com The resulting acid chloride is then reacted with thiophene in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield cyclopentyl 2-thienyl ketone. google.comgoogle.com While effective, this route involves handling corrosive and moisture-sensitive reagents and generates byproducts like HCl gas. magtech.com.cn The direct PPA method is often preferred to circumvent these additional steps and hazardous materials. google.comgoogle.com

Table 2: Chemical Compounds Mentioned

Compound Name IUPAC Name Molecular Formula
This compound [1-(Thiophen-2-yl)cyclopentyl]methanol C10H14OS
Cyclopentyl 2-thienyl ketone Cyclopentyl(thiophen-2-yl)methanone (B3390449) C10H12OS
Thiophene Thiophene C4H4S
Cyclopentanecarboxylic Acid Cyclopentanecarboxylic Acid C6H10O2
Polyphosphoric Acid (PPA) Polyphosphoric acid Hn+2PnO3n+1
Phosphoric Acid Orthophosphoric acid H3PO4
Phosphorus pentoxide Diphosphorus pentoxide P2O5
Stannic chloride Tin(IV) chloride SnCl4
Thionyl chloride Thionyl dichloride SOCl2
Cyclopentanecarbonyl chloride Cyclopentanecarbonyl chloride C6H9ClO
Aluminum chloride Aluminum trichloride AlCl3

Friedel-Crafts Acylation via Acid Chloride Intermediates

Reaction with Thiophene in Presence of Lewis Acids (e.g., AlCl₃)

A common and well-established method for the acylation of aromatic compounds, the Friedel-Crafts reaction, can be adapted for the synthesis of a precursor to this compound. organic-chemistry.org This approach involves the reaction of thiophene with a cyclopentanecarboxylic acid derivative, typically the acid chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. The electron-rich thiophene ring then attacks this electrophile, leading to the formation of cyclopentyl 2-thienyl ketone. stackexchange.com This ketone is a crucial intermediate that can be subsequently reduced to the target methanol (B129727) derivative.

It is important to note that Friedel-Crafts acylations of thiophene demonstrate high regioselectivity for the 2-position. stackexchange.com This is due to the greater stabilization of the cationic intermediate formed during attack at this position through resonance, compared to attack at the 3-position. stackexchange.com While effective, the use of strong Lewis acids like AlCl₃ can sometimes lead to undesirable side reactions and requires careful control of reaction conditions. google.com Alternative catalysts, such as stannic chloride, have also been employed, though concerns about heavy metal contamination have led to the exploration of more environmentally benign options like graphite. google.com

CatalystRoleKey Considerations
Aluminum Chloride (AlCl₃) Lewis acid, activates the acylating agentStrong catalyst, can cause side reactions, requires stoichiometric amounts. organic-chemistry.orggoogle.com
Stannic Chloride (SnCl₄) Lewis acid catalystAlternative to AlCl₃, but raises environmental concerns due to heavy metal waste. google.com
Graphite Solid catalystA milder and more ecologically friendly alternative for the Friedel-Crafts reaction. google.com
Polyphosphoric Acid Water-scavenging solvent and catalystAllows for direct acylation using cyclopentanecarboxylic acid, avoiding the need for the acid chloride intermediate. google.com

Organolithium Addition Methodologies

An alternative and often more direct route to the core structure involves the use of organolithium reagents. This method relies on the nucleophilic character of a lithiated thiophene species.

2-Thienyl lithium is typically generated in situ by the deprotonation of thiophene using a strong base, most commonly n-butyllithium (n-BuLi). This reaction is highly efficient and provides a potent nucleophile for subsequent steps.

The generated 2-thienyl lithium readily undergoes nucleophilic addition to the electrophilic carbonyl carbon of cyclopentanone (B42830). masterorganicchemistry.com This 1,2-addition reaction directly forms the carbon-carbon bond between the thiophene and cyclopentane (B165970) rings, yielding a tertiary alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to furnish the tertiary alcohol, 1-(2-thienyl)cyclopentanol. masterorganicchemistry.com

Organolithium reagents like n-BuLi are highly reactive and pyrophoric, necessitating strict anhydrous and inert atmosphere conditions for their safe handling. The high reactivity, while advantageous for the desired nucleophilic addition, can also lead to side reactions if not properly controlled. However, this method offers high specificity in forming the desired carbon-carbon bond. While having scientific merit, the handling of these reactive organolithium reagents and the need for multiple purification steps can make this approach less favorable for large-scale industrial applications. google.com

Functionalization of Cyclopentyl Ketone Intermediates to the Methanol Derivative

The cyclopentyl 2-thienyl ketone, synthesized via the Friedel-Crafts acylation, serves as a key intermediate that requires further functionalization to arrive at this compound. This transformation is typically achieved through reduction of the ketone functionality.

Commonly employed methods for this reduction include catalytic hydrogenation or the use of hydride reducing agents. These reagents donate a hydride ion to the carbonyl carbon, which upon workup, yields the secondary alcohol. To obtain the final this compound, a hydroxymethylation step would be necessary, for instance, through the addition of formaldehyde (B43269) under basic conditions.

Comparative Analysis of Synthetic Pathways

Both the Friedel-Crafts and organolithium methodologies offer viable routes to this compound, each with its own set of advantages and disadvantages.

Synthetic Pathway Advantages Disadvantages
Friedel-Crafts Acylation Utilizes readily available starting materials. High regioselectivity for the 2-position of thiophene. stackexchange.comOften requires stoichiometric amounts of Lewis acid, which can complicate purification and waste disposal. organic-chemistry.orggoogle.com Potential for side reactions. google.com The synthesis of the acyl chloride intermediate adds an extra step.
Organolithium Addition Direct formation of the C-C bond between thiophene and cyclopentanone. High reaction specificity.Requires handling of pyrophoric and moisture-sensitive organolithium reagents. google.com Strict anhydrous and inert atmosphere conditions are necessary. May be less suitable for large-scale industrial production due to handling and purification challenges. google.com

The Friedel-Crafts pathway, while potentially involving more steps and harsher conditions, may be more amenable to large-scale synthesis due to the lower cost and easier handling of the reagents compared to organolithiums. However, for smaller-scale laboratory preparations where high purity and specificity are paramount, the organolithium approach can be more advantageous, provided the necessary precautions are taken. The choice between these pathways ultimately depends on the specific requirements of the synthesis, including scale, cost, and available equipment.

Strategic Advantages and Limitations of Different Routes

The primary synthetic strategies for this compound revolve around the initial formation of cyclopentyl-2-thienyl ketone. Two prominent methods for this initial step are Friedel-Crafts acylation and synthesis via organometallic reagents. Each route presents a distinct set of advantages and limitations.

Friedel-Crafts Acylation:

This classic method involves the reaction of thiophene with a cyclopentanecarboxylic acid derivative, typically the acid chloride, in the presence of a Lewis acid catalyst like aluminum chloride. A significant advantage of this approach is the potential for high yield and regioselectivity, favoring the formation of the 2-substituted thiophene product. The reaction is also compatible with industrial-scale production. However, the use of stoichiometric amounts of aluminum chloride can lead to significant waste streams, posing an environmental concern.

An alternative and more environmentally friendly Friedel-Crafts approach utilizes polyphosphoric acid (PPA) as both a catalyst and a solvent. google.com This method allows for the direct reaction of cyclopentanecarboxylic acid with thiophene, avoiding the need to first form the acid chloride. google.com This simplification of the process and the avoidance of heavy metal catalysts are key advantages. The reaction, however, often requires elevated temperatures, around 150°C, to proceed efficiently.

Synthesis via Organometallic Reagents:

This strategy employs organometallic reagents, such as 2-thienyl lithium or a Grignard reagent, to create the crucial carbon-carbon bond.

Organolithium Reagents: The process involves the generation of 2-thienyl lithium from thiophene and a strong base like n-butyllithium. This highly reactive species then undergoes a nucleophilic addition to a cyclopentanone derivative. While effective, this route is often less favored for industrial applications due to the challenges associated with handling highly reactive and pyrophoric organolithium reagents, as well as the need for multiple purification steps.

Grignard Reagents: A more common and manageable approach involves the use of a Grignard reagent. mnstate.edud-nb.infomissouri.edu 2-Thienylmagnesium bromide, prepared from 2-bromothiophene (B119243) and magnesium metal, can react with a suitable cyclopentyl-containing electrophile. mnstate.edud-nb.info Grignard reactions are a versatile and well-established method for forming carbon-carbon bonds and can be adapted for the synthesis of various alcohols. mnstate.edu The primary limitation lies in the sensitivity of Grignard reagents to moisture and protic solvents, requiring strictly anhydrous reaction conditions. missouri.eduutdallas.edu

Reduction of Cyclopentyl-2-thienyl Ketone:

Once the cyclopentyl-2-thienyl ketone intermediate is obtained, the final step is its reduction to this compound. This can be achieved through various reduction methods, including catalytic hydrogenation or the use of hydride reagents.

Synthetic Route Key Reagents Strategic Advantages Limitations
Friedel-Crafts Acylation (Lewis Acid) Thiophene, Cyclopentanecarbonyl chloride, AlCl₃High yield and regioselectivity, scalable. Generates significant aluminum-containing waste.
Friedel-Crafts Acylation (PPA) Thiophene, Cyclopentanecarboxylic acid, Polyphosphoric acidSimpler process, avoids heavy metal catalysts. Requires high reaction temperatures (around 150°C).
Organolithium Route Thiophene, n-Butyllithium, Cyclopentanone derivativeEffective for small-scale synthesis.Handling of reactive organolithium reagents, multiple purification steps.
Grignard Route 2-Bromothiophene, Magnesium, Cyclopentyl electrophileVersatile and well-established method. mnstate.eduRequires strictly anhydrous conditions. missouri.eduutdallas.edu

Regioselectivity Considerations in Thienyl Functionalization

When functionalizing the thiophene ring, achieving the desired regioselectivity is a critical aspect of the synthesis. For the preparation of this compound, the cyclopentyl group must be introduced at the C2 position of the thiophene ring.

In the context of Friedel-Crafts acylation, the reaction of thiophene with an acylating agent typically shows a strong preference for substitution at the 2-position. This is due to the greater stabilization of the cationic intermediate formed during electrophilic attack at this position compared to the 3-position. This inherent electronic preference of the thiophene ring makes Friedel-Crafts acylation a highly regioselective method for obtaining the desired 2-substituted product. Patent literature highlights the high regioselectivity achieved in the formation of cyclopentyl-2-thienyl ketone using this method.

Functionalization Method Regioselectivity Outcome Controlling Factors
Friedel-Crafts Acylation High preference for C2-acylation. Electronic properties of the thiophene ring favoring electrophilic attack at the 2-position.
Organometallic Routes Determined by the position of the metal on the thiophene ring.Synthesis of the specific 2-thienyl organometallic reagent.

Chemical Reactivity and Transformation Pathways of 1 2 Thienyl Cyclopentyl Methanol

Oxidation Reactions

The oxidation of [1-(2-Thienyl)cyclopentyl]methanol, a primary alcohol, is a fundamental transformation that can lead to the formation of either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions employed.

The oxidation of a primary alcohol typically yields an aldehyde as the initial product. chemistryviews.orglibretexts.org This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon to which it is attached. chemistryviews.org In the case of this compound, this would lead to the formation of 1-(2-thienyl)cyclopentane-1-carbaldehyde.

However, it has been reported that the oxidation of this compound can yield cyclopentyl(thiophen-2-yl)methanone (B3390449), a ketone. This is an atypical outcome for the oxidation of a primary alcohol and may suggest the occurrence of a rearrangement under specific oxidative conditions or that the starting material's reactivity is influenced by the adjacent thienyl and cyclopentyl groups in a manner that favors ketone formation. The thiophene (B33073) ring generally remains stable under these oxidative conditions, though harsh oxidants could potentially affect the sulfur atom.

Starting MaterialOxidation Product(s)
This compound1-(2-Thienyl)cyclopentane-1-carbaldehyde (expected aldehyde)
Cyclopentyl(thiophen-2-yl)methanone (reported ketone)
1-(2-Thienyl)cyclopentane-1-carboxylic acid (over-oxidation product)

The choice of oxidizing agent is crucial in determining the product of the oxidation of this compound.

Potassium Permanganate (B83412) (KMnO₄): As a strong oxidizing agent, potassium permanganate typically oxidizes primary alcohols to carboxylic acids. libretexts.orgunizin.org The reaction is often carried out in aqueous basic solutions, and upon acidification, the corresponding carboxylic acid, 1-(2-thienyl)cyclopentane-1-carboxylic acid, would be formed. It is important to control the reaction conditions, as KMnO₄ can also cleave carbon-carbon bonds under harsh conditions. chemistrysteps.commasterorganicchemistry.com

Chromium Trioxide (CrO₃): Chromium trioxide and its derivatives are versatile oxidizing agents. When used in anhydrous conditions, often in the presence of pyridine (forming the Collins reagent or Sarett reagent), CrO₃ can selectively oxidize primary alcohols to aldehydes. organic-chemistry.orgsinica.edu.tw For the synthesis of 1-(2-thienyl)cyclopentane-1-carbaldehyde from this compound, a CrO₃-based reagent in a non-aqueous solvent like dichloromethane would be a suitable choice to prevent over-oxidation to the carboxylic acid. lumenlearning.commasterorganicchemistry.com Jones reagent, a solution of CrO₃ in aqueous sulfuric acid and acetone, is a stronger oxidizing medium and would likely lead to the formation of the carboxylic acid. libretexts.org

Oxidizing AgentTypical Product from Primary Alcohol
Potassium Permanganate (KMnO₄)Carboxylic Acid libretexts.orgunizin.org
Chromium Trioxide (CrO₃) / PyridineAldehyde organic-chemistry.orgsinica.edu.tw
Jones Reagent (CrO₃/H₂SO₄/Acetone)Carboxylic Acid libretexts.org

Reduction Reactions

Reduction reactions involving this compound primarily focus on the conversion of its carbonyl oxidation products (aldehydes or ketones) back to alcohols.

The reduction of the corresponding aldehyde, 1-(2-thienyl)cyclopentane-1-carbaldehyde, would regenerate the starting primary alcohol, this compound. The reduction of the ketone, cyclopentyl(thiophen-2-yl)methanone, would also yield this compound.

Two of the most common and effective reducing agents for aldehydes and ketones are lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). libretexts.orglibretexts.orgpressbooks.pub

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a very powerful and reactive reducing agent capable of reducing a wide variety of carbonyl compounds, including aldehydes and ketones, to their corresponding alcohols. pw.livechemistrysteps.comadichemistry.com The reduction is typically carried out in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon. libretexts.orglibretexts.org A subsequent workup with water or dilute acid protonates the resulting alkoxide to yield the alcohol. pw.live

Sodium Borohydride (NaBH₄): NaBH₄ is a milder and more selective reducing agent than LiAlH₄. masterorganicchemistry.comyoutube.comchemguide.co.uk It readily reduces aldehydes and ketones to alcohols. pressbooks.pub A significant advantage of NaBH₄ is its compatibility with protic solvents like methanol (B129727) and ethanol, which are often used as the reaction medium. chemguide.co.uk The mechanism is similar to that of LiAlH₄, involving a nucleophilic hydride transfer to the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Reducing AgentReactivityTypical Solvents
Lithium Aluminum Hydride (LiAlH₄)Strong, reduces aldehydes, ketones, esters, and carboxylic acids pw.livechemistrysteps.comadichemistry.comAnhydrous ethers (e.g., Diethyl ether, THF) pw.live
Sodium Borohydride (NaBH₄)Milder, reduces aldehydes and ketones masterorganicchemistry.comyoutube.comchemguide.co.ukProtic solvents (e.g., Methanol, Ethanol) chemguide.co.uk

Nucleophilic Substitution Reactions

The hydroxyl group (-OH) of an alcohol is a poor leaving group, making direct nucleophilic substitution on this compound challenging. Therefore, for a nucleophilic substitution reaction to occur at the carbon bearing the hydroxyl group, the -OH group must first be converted into a good leaving group. A common strategy is to convert the alcohol into a tosylate ester (-OTs), which is an excellent leaving group. libretexts.org

Once activated, for example as [1-(2-Thienyl)cyclopentyl]methyl tosylate, the carbon atom becomes susceptible to attack by a wide range of nucleophiles. The position of this carbon, being adjacent to both a cyclopentyl ring and a thienyl ring, is analogous to a benzylic position. This structural feature can influence the reaction mechanism, potentially favoring Sₙ1-type reactions due to the possible stabilization of a carbocation intermediate by the thienyl ring. However, Sₙ2 reactions are also possible, especially with strong, unhindered nucleophiles.

Potential nucleophiles that could displace the activated hydroxyl group include halides (e.g., Cl⁻, Br⁻, I⁻), cyanide (CN⁻), azide (N₃⁻), and various oxygen and sulfur nucleophiles. These reactions would lead to the formation of a diverse array of derivatives, such as the corresponding halide, nitrile, azide, ether, or thioether.

Replacement of the Hydroxyl Group by Other Functional Groups

The hydroxyl group of an alcohol is intrinsically a poor leaving group because hydroxide (OH⁻) is a strong base. msu.edu Consequently, direct nucleophilic substitution of the -OH group is not favorable. msu.edulibretexts.org To facilitate its replacement, the hydroxyl group must first be converted into a more stable leaving group. msu.edunih.gov

There are two primary strategies for this activation:

Protonation in Acidic Media : In the presence of a strong acid, the oxygen atom of the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). libretexts.orglibretexts.org This creates a neutral water molecule (H₂O) as the leaving group, which is a much weaker base and therefore a good leaving group. libretexts.orgyoutube.com This method is effective but is limited to reactions with nucleophiles that are stable in strong acid, such as halide ions. libretexts.org

Conversion to Ester Derivatives : The alcohol can be reacted with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine. This converts the hydroxyl group into a sulfonate ester (e.g., tosylate or mesylate). libretexts.orgjackwestin.com These sulfonate anions are excellent leaving groups due to their charge delocalization, making the carbon atom susceptible to attack by a wide range of nucleophiles under neutral or basic conditions. libretexts.orgjackwestin.com

Once activated, the modified functional group can be displaced by various nucleophiles to introduce new functional groups, a process fundamental to the use of alcohols as synthetic intermediates. libretexts.org

Role of the Hydroxyl Group as a Nucleophile

While much of the reactivity of alcohols involves replacing the hydroxyl group, the oxygen atom of the -OH group possesses lone pairs of electrons, allowing it to function as a nucleophile. msu.edujackwestin.com In this role, the alcohol attacks electrophilic centers.

A prime example is the formation of sulfonate esters, as mentioned previously. In this reaction, the alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride (e.g., tosyl chloride). jackwestin.com This reaction is crucial for converting the alcohol into a substrate with a good leaving group for subsequent substitution reactions. jackwestin.com

Another important reaction where the alcohol acts as a nucleophile is the Williamson Ether Synthesis. msu.edu Although this synthesis typically involves the more potent nucleophile, the alkoxide ion (formed by deprotonating the alcohol with a strong base), the initial step relies on the nucleophilic character of the alcohol. The resulting alkoxide can then attack an alkyl halide in an Sₙ2 reaction to form an ether. msu.edu

Influence of Structural Moieties on Reactivity

The reactivity of this compound is not solely determined by the hydroxyl group but is also significantly influenced by the electronic and steric properties of the adjacent thienyl and cyclopentyl moieties.

Role of the Thienyl Group in π-π Interactions and Reactivity

The thienyl group is the derivative of thiophene, a five-membered aromatic heterocycle. wikipedia.org As an aromatic system, the thienyl ring is electron-rich and possesses a delocalized π-electron system. wikipedia.org This has several implications for the molecule's reactivity:

Electronic Effects : The electron-rich nature of the thienyl ring can influence the electron density of the rest of the molecule. The sulfur atom's lone pairs are delocalized into the π-system, contributing to its aromaticity and affecting its interaction with adjacent groups. wikipedia.org In reactions involving the benzylic-like carbon (the carbon of the cyclopentyl ring attached to both the thienyl ring and the methanol group), the thienyl group can help stabilize potential carbocationic intermediates through resonance, although Sₙ1 reactions are generally unfavorable for primary alcohols. libretexts.org

π-π Interactions : Aromatic rings like thiophene are capable of engaging in π-π stacking interactions. These are non-covalent interactions that can influence how molecules orient themselves in solution or in the solid state. This can affect reaction kinetics in concentrated solutions or influence the crystal packing of the compound and its derivatives.

Steric and Electronic Effects of the Cyclopentyl Moiety

The cyclopentyl group is a five-membered aliphatic ring that imposes specific steric and electronic constraints on the molecule.

Steric Effects : The cyclopentyl ring is a bulky, non-planar group. This steric hindrance can affect the accessibility of the adjacent hydroxymethyl group to incoming reagents. For reactions that follow an Sₙ2 mechanism, such as substitution with SOCl₂ or PBr₃, significant steric crowding around the reaction center can slow down the rate of reaction. youtube.com

Electronic Effects : As an alkyl group, the cyclopentyl moiety has a weak electron-donating effect through induction. This slightly increases the electron density on the carbon atom to which the hydroxymethyl group is attached.

Ring Strain and Reactivity : Five-membered rings like cyclopentane (B165970) possess some degree of ring strain. Under certain reaction conditions, particularly those involving the formation of a carbocation on an adjacent carbon, this strain can be a driving force for rearrangements. For instance, treatment of cyclopentylmethanol with strong acids can sometimes lead to ring expansion, forming a more stable cyclohexyl carbocation. quora.comstackexchange.com While a primary carbocation is unlikely to form directly from this compound, the possibility of concerted rearrangements under harsh acidic conditions cannot be entirely ruled out. stackexchange.com

Despite a comprehensive search for spectroscopic data for the chemical compound "this compound," no specific experimental ¹H NMR, ¹³C NMR, or 2D NMR data could be located in the available resources.

Consequently, the detailed analysis and interpretation of the spectroscopic characterization and structural elucidation as requested in the outline cannot be provided. The required research findings, including data tables for ¹H NMR, ¹³C NMR, and 2D NMR, are contingent on the availability of this primary data.

Further research or direct experimental analysis would be necessary to acquire the spectroscopic information required to fulfill the detailed article structure.

Spectroscopic Characterization and Structural Elucidation of 1 2 Thienyl Cyclopentyl Methanol

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information about the molecular structure, conformation, and intermolecular interactions of [1-(2-Thienyl)cyclopentyl]methanol.

Characterization of Monohydrate and Methanol (B129727) Solvate Forms

The propensity of this compound to form solvates, such as a monohydrate or a methanol solvate, could be investigated through crystallization from aqueous or methanolic solutions. X-ray crystallography would be instrumental in confirming the incorporation of solvent molecules into the crystal lattice. The analysis would precisely locate the positions of the water or methanol molecules and describe the hydrogen-bonding interactions between the solvent and the primary molecule. This would provide valuable information on the compound's hydration and solvation properties.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight of a compound and deducing its structural features through the analysis of fragmentation patterns.

Confirmation of Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) would be employed to accurately determine the molecular weight of this compound. The experimentally measured mass would be compared to the calculated theoretical mass based on its chemical formula, C10H14OS. A close correlation between these values would serve as strong evidence for the compound's elemental composition.

Table 1: Expected High-Resolution Mass Spectrometry Data

Ion Calculated m/z Observed m/z
[M+H]+ 183.0838 Data not available

This table is illustrative and awaits experimental data.

Analysis of Fragmentation Patterns

Electron ionization (EI) mass spectrometry would be used to induce fragmentation of the this compound molecule. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the compound's structure. Key fragmentation pathways would likely involve the loss of the hydroxyl group as a water molecule (M-18), cleavage of the bond between the cyclopentyl ring and the methanol group, and fragmentation of the thienyl and cyclopentyl rings. The analysis of these fragments would help to piece together the molecular structure.

Table 2: Plausible Mass Spectrometry Fragmentation Data

m/z Possible Fragment Identity
182 [M]+•
165 [M-OH]+
151 [M-CH2OH]+
97 [C5H5S]+ (Thienylmethyl)

This table represents a hypothetical fragmentation pattern and requires experimental verification.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

In an FT-IR spectrum of this compound, a broad absorption band would be expected in the region of 3200-3600 cm-1, characteristic of the O-H stretching vibration of the alcohol group. The broadening is due to hydrogen bonding. C-H stretching vibrations of the cyclopentyl and thienyl groups would appear in the 2850-3100 cm-1 region. The C-O stretching vibration would likely be observed in the 1000-1260 cm-1 range. Vibrations associated with the thienyl ring, including C=C and C-S stretching, would also be present.

Raman spectroscopy would provide complementary information. The C-S vibrations of the thiophene (B33073) ring are often more prominent in the Raman spectrum than in the FT-IR spectrum. The symmetric stretching of the rings would also be expected to produce strong Raman signals.

Table 3: Predicted Vibrational Spectroscopy Bands

Functional Group Vibrational Mode Expected Wavenumber (cm-1)
O-H Stretching 3200-3600
C-H (sp3) Stretching 2850-2970
C-H (sp2) Stretching 3000-3100
C-O Stretching 1000-1260
C=C (Thienyl) Stretching ~1500-1600

This table is a prediction based on characteristic functional group frequencies and requires experimental confirmation.

Applications of 1 2 Thienyl Cyclopentyl Methanol in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

Information regarding the specific and varied use of [1-(2-Thienyl)cyclopentyl]methanol as a foundational component for the synthesis of a diverse range of chemical entities is not detailed in available resources.

Intermediacy in the Construction of More Complex Molecules

While the structure of this compound suggests its potential as an intermediate, specific examples of its incorporation into the synthetic pathway of more elaborate molecular architectures are not documented in the accessible literature.

Precursor for Cyclopentyl-Substituted Derivatives

There is a lack of specific studies detailing the use of this compound as a starting material for the targeted synthesis of various cyclopentyl-substituted compounds.

Contributions to Organosulfur Chemistry Methodologies

Specific research detailing how this compound has been utilized to develop new methods or strategies within the field of organosulfur chemistry is not present in the available scientific record.

Development of Novel Synthetic Routes Utilizing the Compound's Unique Structure

No specific novel synthetic routes that are uniquely enabled by the distinct structure of this compound have been reported in the reviewed literature.

Advanced Derivatives and Analogues in Chemical Research

Structural Modifications and their Synthetic Pathways

The versatility of the [1-(2-Thienyl)cyclopentyl]methanol core structure allows for a variety of structural modifications, leading to a diverse range of derivatives. These modifications are achieved through carefully designed synthetic pathways that often involve key intermediates and specific reaction conditions to yield the desired products.

Aminoesters of 1-(2-Thienyl)cyclopentanecarboxylic Acid via Cyanide Intermediates

A significant class of derivatives stemming from the this compound framework are the aminoesters of 1-(2-thienyl)cyclopentanecarboxylic acid. The synthesis of these compounds often proceeds through a nitrile intermediate, specifically 1-(2-thienyl)cyclopentanecarbonitrile (B1467929). This key intermediate can be synthesized through the reaction of cyclopentanone (B42830) with 2-cyanothiophene.

The conversion of 1-(2-thienyl)cyclopentanecarbonitrile to the corresponding carboxylic acid is a critical step. This hydrolysis can be achieved under acidic or basic conditions. The resulting 1-(2-thienyl)cyclopentanecarboxylic acid can then be esterified with various amino alcohols to produce the target aminoesters. This process allows for the introduction of a wide range of aminoester functionalities, enabling the exploration of their chemical and biological properties. Biocatalytic methods using nitrene transferases are also being explored for the direct C-H amination of carboxylic acid esters to form α-amino esters, offering a more direct and potentially enantioselective route. nih.gov

A notable example of a related transformation is the synthesis of Tiletamine, a dissociative anesthetic. The synthesis of Tiletamine often starts from cyclopentyl 2-thienyl ketone, a precursor to this compound. organic-chemistry.orgorganic-chemistry.orgwikipedia.org The ketone is halogenated and then reacted with an amine to form a ketimine, which undergoes thermal rearrangement. organic-chemistry.orgwikipedia.org This pathway highlights the utility of the thienyl-cyclopentyl core in accessing complex nitrogen-containing heterocyclic structures.

Table 1: Synthesis of Aminoesters of 1-(2-Thienyl)cyclopentanecarboxylic Acid

StepReactionKey Reagents and ConditionsIntermediate/Product
1Nitrile FormationCyclopentanone, 2-Cyanothiophene, Base1-(2-Thienyl)cyclopentanecarbonitrile
2Hydrolysis1-(2-Thienyl)cyclopentanecarbonitrile, Acid or Base, Heat1-(2-Thienyl)cyclopentanecarboxylic acid
3Esterification1-(2-Thienyl)cyclopentanecarboxylic acid, Amino alcohol, Acid catalystAminoester of 1-(2-Thienyl)cyclopentanecarboxylic acid

Cyclopentyl-Substituted Glutaramide Derivatives

The synthesis of cyclopentyl-substituted glutaramide derivatives represents another avenue for modifying the core structure. While specific examples directly derived from this compound are not extensively documented in readily available literature, general synthetic strategies for glutaramide derivatives can be adapted. A series of novel glutarimide (B196013) compounds have been synthesized and evaluated for their antiviral activities. derpharmachemica.comuniurb.it The synthesis often involves the reaction of a substituted glutaric anhydride (B1165640) or diacid chloride with an appropriate amine. In the context of the thienyl-cyclopentyl scaffold, one could envision the synthesis of a cyclopentyl-amine derivative which is then reacted with glutaric anhydride to form the desired glutaramide.

The synthesis of polysilsesquioxanes bearing glutarimide side-chain groups has been achieved through the nucleophilic substitution reaction of (3-chloropropyl)trimethoxysilane with piperidine-2,6-dione. rroij.com This highlights a method for attaching glutarimide moieties to other molecules.

Other Heterocyclic Compounds Involving Thienyl and Cyclopentyl Moieties

The combination of thienyl and cyclopentyl groups within a single molecular entity is a feature of various heterocyclic compounds. Research in this area explores the synthesis of fused and non-fused systems with potential applications in materials science and medicinal chemistry.

One approach involves the synthesis of polycyclic heterofused 7-deazapurine heterocycles. nih.gov This method utilizes C-H functionalization of diverse aromatics with dibenzothiophene-S-oxide, followed by a Negishi cross-coupling. nih.gov While this example involves a more complex fused system, it demonstrates a strategy for incorporating thienyl-like structures into larger heterocyclic frameworks.

The synthesis of various sulfur-containing heterocycles often utilizes readily available starting materials and can be achieved through one-pot syntheses. thieme-connect.comchem-station.com These methods can lead to the formation of complex polysulfur-nitrogen containing heterocycles. thieme-connect.com The reaction of cyclopentanone with cyanomethylene reagents has been shown to produce novel pyrazole, thiophene (B33073), and pyridazine (B1198779) derivatives. nih.gov

Exploration of Steric and Electronic Effects in Analogues

The biological activity and chemical reactivity of analogues of this compound are significantly influenced by steric and electronic effects. By systematically modifying the substituents on both the thienyl and cyclopentyl rings, researchers can probe these effects and establish structure-activity relationships.

Steric hindrance, the spatial arrangement of atoms, can impact reaction rates and the ability of a molecule to bind to a biological target. youtube.com For instance, the introduction of bulky substituents on the cyclopentyl ring or near the reactive center can hinder the approach of reactants or prevent the molecule from adopting the optimal conformation for biological activity. youtube.com Conversely, strategically placed bulky groups can enhance selectivity in certain reactions. The analysis of ruthenocene-based pincer palladium borohydrides has shown that steric pressure from bulky groups can influence the coordination geometry of the metal center. nih.gov

Electronic effects refer to the influence of substituents on the electron density distribution within the molecule. nih.gov Electron-donating groups can increase the nucleophilicity of the thienyl ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease the electron density, which can affect the reactivity of adjacent functional groups. rsc.org In the context of β-thioketiminate copper(I) complexes, modifying the ligand framework with electron-withdrawing or electron-donating groups significantly impacts the Cu-Cu short contacts, which can be rationalized by considering both steric and electronic factors. rsc.org The photophysical properties of metal complexes are also heavily influenced by the steric and electronic effects of the ligands. nih.gov

Table 2: Influence of Substituents on Thienyl-Cyclopentyl Analogues

Substituent PropertyEffect on ReactivityPotential Impact on Biological Activity
Steric Bulk May decrease reaction rates due to hindered access to the reactive site. Can enhance selectivity.Can improve binding specificity by favoring a particular conformation or hinder binding by preventing access to the active site.
Electron-donating Increases electron density on the aromatic ring, enhancing reactivity towards electrophiles.Can modulate the electronic properties of the molecule, affecting its interaction with biological targets.
Electron-withdrawing Decreases electron density on the aromatic ring, potentially altering reaction pathways.Can influence the molecule's polarity and ability to cross cell membranes, as well as its binding affinity.

Methodologies for Introducing Sulfur into Organic Scaffolds

The thienyl group is a sulfur-containing heterocycle, and its synthesis is a fundamental aspect of creating compounds like this compound. Several methodologies exist for introducing sulfur into organic molecules to form thiophene rings. These methods often involve the reaction of a sulfur source with a suitable organic precursor.

One of the most well-known methods is the Paal-Knorr thiophene synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.orgchem-station.comwikipedia.orgquora.com The reaction proceeds by converting the dicarbonyl compound into a dithio intermediate, which then cyclizes to form the thiophene ring. wikipedia.org

Another widely used method is the Gewald reaction , which is a multicomponent reaction that produces highly substituted 2-aminothiophenes. organic-chemistry.orgwikipedia.orgderpharmachemica.comresearchgate.net This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org The Gewald reaction is valued for its efficiency and the ability to generate a library of thiophene derivatives from readily available starting materials. derpharmachemica.comresearchgate.net

Other methods for thiophene synthesis include the Fiesselmann thiophene synthesis, which involves the reaction of thioglycolic acid esters with α,β-acetylenic esters, and the Hinsberg synthesis, which uses the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate. uobaghdad.edu.iq More recent methods focus on developing greener and more catalytic approaches. For instance, a truly catalytic Gewald synthesis has been developed using piperidinium (B107235) borate (B1201080) as a recyclable catalyst. thieme-connect.com Additionally, novel methods for synthesizing organosulfur compounds, such as the bromothiolation of aryne intermediates, are continually being explored. sciencedaily.com

Table 3: Key Methodologies for Thiophene Synthesis

Reaction NameStarting MaterialsSulfur SourceKey Features
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsPhosphorus pentasulfide, Lawesson's reagentForms substituted thiophenes from acyclic precursors. organic-chemistry.orgwikipedia.org
Gewald Reaction Ketone/Aldehyde, α-CyanoesterElemental SulfurMulticomponent reaction yielding 2-aminothiophenes. organic-chemistry.orgwikipedia.org
Fiesselmann Synthesis Thioglycolic acid esters, α,β-Acetylenic estersThioglycolic acid esterProduces 3-hydroxythiophene derivatives. uobaghdad.edu.iq
Hinsberg Synthesis 1,2-Dicarbonyl compounds, Diethyl thiodiacetateDiethyl thiodiacetateYields thiophene-2,5-dicarboxylates. uobaghdad.edu.iq

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for [1-(2-Thienyl)cyclopentyl]methanol

Current synthetic approaches often rely on traditional methods that may involve harsh reagents or generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic pathways.

Green Solvents: The replacement of conventional solvents with greener alternatives is crucial for sustainable chemistry. Solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully evaluated as green alternatives in various chemical syntheses, including solid-phase peptide synthesis. rsc.orgnih.gov Investigating the use of these ethers, which can form azeotropes with water, could streamline the synthesis and purification processes, particularly in steps like the reduction of the ketone precursor. rsc.org

Biocatalysis: The use of enzymes in synthesis offers high selectivity and mild reaction conditions. Future work could explore the enzymatic reduction of cyclopentyl 2-thienyl ketone to stereoselectively produce this compound. Engineering biocatalysts, such as lipases or alcohol dehydrogenases, could be pursued to achieve high thermostability and enantioselectivity.

Table 1: Potential Sustainable Synthetic Strategies

Strategy Approach Potential Advantage
Heterogeneous Catalysis Development of solid-supported catalysts (e.g., mixed metal oxides) for the synthesis of the ketone precursor. Increased catalyst recyclability, simplified product purification, and potentially higher yields.
Green Solvents Employing solvents like Cyclopentyl Methyl Ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF). nih.gov Reduced environmental impact, improved safety profile, and potential for simplified water removal. rsc.org

| Biocatalysis | Use of engineered enzymes (e.g., reductases) for the ketone reduction step. | High enantioselectivity, mild reaction conditions, and reduced generation of hazardous byproducts. |

Advanced Mechanistic Investigations of its Transformations

A detailed mechanistic understanding of the reactions involving this compound is essential for optimizing its use and predicting its reactivity.

Future research should move beyond qualitative observations of its common transformations—such as oxidation of the alcohol, reduction of the thienyl ring, or substitution of the hydroxyl group—to quantitative and in-depth mechanistic studies. Techniques such as kinetic analysis, isotopic labeling, and computational chemistry (Density Functional Theory - DFT) could be employed. For instance, molecular docking experiments have been used to understand the orientation and binding of related cyclopentyl derivatives in the active sites of enzymes like cyclooxygenase (COX). nih.gov Similar computational studies could elucidate the transition states for transformations of this compound, revealing the role of the thienyl and cyclopentyl groups in stabilizing intermediates or influencing reaction pathways. The reactivity of the oxirane ring in related structures, which can form covalent bonds with nucleophilic sites on enzymes, highlights the potential for mechanistic studies on functionalized analogues.

Expansion of its Utility in Complex Molecule Synthesis

The structural motifs within this compound make it an attractive starting point for the synthesis of more complex and potentially bioactive molecules.

Carbocyclic Nucleosides: Key intermediates like cis-4-amino-2-cyclopentene-1-methanol are pivotal in the synthesis of carbocyclic nucleosides. nih.gov By analogy, this compound could serve as a scaffold for a new class of carbocyclic nucleoside analogues, where the thienyl group replaces or modifies the nucleobase, potentially offering novel therapeutic properties.

CNS-Active Agents: Structurally related compounds have shown significant activity at central nervous system targets. For example, homologues of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine are potent inhibitors of dopamine (B1211576) uptake. nih.gov This suggests that this compound could be a valuable precursor for synthesizing novel ligands targeting neurotransmitter transporters or receptors, leveraging its unique combination of lipophilic and polar features.

Design and Synthesis of New Analogues with Tailored Chemical Properties

Systematic structural modification of this compound can lead to new analogues with fine-tuned chemical and physical properties for specific applications in medicinal chemistry and material science.

Future research should focus on the rational design and synthesis of analogues by modifying its core components: the thienyl ring, the cyclopentyl ring, and the methanol (B129727) group. Studies on related 1,2-disubstituted cyclopentanes have shown that stereochemistry can be highly influential on biological activity, a factor that should be explored for this compound. nih.gov The thienyl group's ability to engage in π-π interactions is beneficial for material science applications, and this property could be modulated by synthesizing analogues with different heterocyclic systems. Furthermore, functionalizing the hydroxyl group to create ethers, esters, or introducing other functionalities like an epoxide, as seen in {1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol, could generate a library of new compounds with diverse reactivity and potential uses.

Table 2: Proposed Analogues and Potential Research Areas

Analogue Type Structural Modification Potential Application/Research Focus
Stereoisomers Isolation or asymmetric synthesis of (R)- and (S)-enantiomers. Investigate stereospecificity in biological systems, similar to AMPA receptor potentiators. nih.gov
Heterocyclic Variants Replacement of the 2-thienyl group with other heterocycles (e.g., furyl, pyridyl, thiazolyl). Modulate electronic properties, solubility, and potential for metal coordination or hydrogen bonding.
Ring-Modified Analogues Expansion or contraction of the cyclopentyl ring (e.g., to cyclohexyl or cyclobutyl). Study the impact of ring size on conformational flexibility and binding affinity to biological targets. nih.gov

| Functionalized Derivatives | Conversion of the methanol group to esters, ethers, amines, or oxiranes. | Create new reactive intermediates for polymer synthesis or as precursors for pharmacologically active molecules. |

Q & A

Q. What are the common synthetic routes for [1-(2-Thienyl)cyclopentyl]methanol, and how are reaction conditions optimized?

Answer: Two primary methods are derived from analogous cyclopentanol syntheses:

  • Transesterification : Reacting cyclopentyl acetate derivatives with methanol under acidic catalysts (e.g., strong cation-exchange resins). Optimal conditions include temperatures of 323.15–343.15 K and a methanol-to-cyclopentyl acetate molar ratio of 3:1–4:1, yielding ~55% conversion .
  • Addition-Esterification : Cyclopentene reacts with acetic acid in fixed-bed reactors, followed by transesterification. Thermodynamic calculations (e.g., group contribution methods) guide parameter selection, validated experimentally .

Q. Key Parameters for Optimization :

VariableOptimal RangeImpact on Yield/Selectivity
Temperature323.15–343.15 KHigher rates, exothermicity
Molar Ratio (MeOH)3:1–4:1Drives equilibrium forward
Catalyst LoadingAcidic resins (e.g., QRE-01)Enhances reaction kinetics

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify thienyl and cyclopentyl proton environments. Methanol solvates may split peaks due to hydrogen bonding .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. Monohydrate and methanol solvate forms exhibit distinct unit cell parameters (e.g., space group P1P\overline{1}) .
  • Mass Spectrometry : Confirms molecular weight (C10H14OSC_{10}H_{14}OS) and fragmentation patterns.

Q. How is the purity of this compound assessed during synthesis?

Answer:

  • Chromatography : HPLC or GC with polar columns (e.g., PEG-20M) separates by polarity.
  • Thermogravimetric Analysis (TGA) : Detects solvent residues (e.g., methanol, water) in solvated forms .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Answer:

  • Biocatalysis : Lipases (e.g., Pseudomonas cepacia) resolve racemic mixtures via kinetic resolution. For 1-(2-thienyl)ethanol analogs, enantiomeric excess (ee) of 88–91% is achieved at 25–30°C .
  • Chiral Catalysts : Oxazaborolidine catalysts induce asymmetry during alcohol formation. Reaction parameters (solvent, temperature) are tuned to maximize ee .

Q. Catalyst Comparison :

Catalyst Typeee (%)Temperature (°C)Reference
Pseudomonas cepacia88–9125–30
Oxazaborolidine>90-10–0

Q. How do computational methods predict the thermodynamic feasibility of synthetic routes?

Answer:

  • Group Contribution Methods : Estimate ΔH\Delta H^\circ, ΔS\Delta S^\circ, and ΔG\Delta G^\circ for reactions. For cyclopentene esterification, calculated ΔG\Delta G^\circ aligns with experimental yields within ±5% .
  • Software Tools : Gaussian or COSMO-RS models simulate solvent effects and transition states.

Q. What strategies address discrepancies between theoretical and experimental yields?

Answer:

  • Error Source Analysis :
    • Catalyst Deactivation : Acidic resins lose activity due to fouling; regenerate with solvent washing .
    • Mass Transfer Limitations : Agitation rate or reactor design (e.g., fixed-bed vs. batch) impacts efficiency .
  • Sensitivity Testing : Vary parameters (e.g., temperature ±5 K) to identify non-ideal behavior.

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

Answer:

  • Structural Modifications :
    • Cyclopentyl Ring : Introduce substituents (e.g., methyl, fluoro) to alter steric/electronic profiles .
    • Thienyl Group : Replace with furyl or phenyl to assess π-π interactions .
  • Biological Assays : Test antibacterial or enzyme inhibition activity. For analogs, MIC values correlate with hydrophobicity (logPP) .

Q. What green chemistry approaches mitigate environmental impacts of synthesis?

Answer:

  • Solvent Replacement : Substitute methanol with Cyrene® or 2-MeTHF (biodegradable options) .
  • Waste Minimization : Distill unreacted cyclopentyl acetate (>99% recovery) for reuse .

Data Contradiction Analysis Q. 9. Why do enantiomeric excess values vary across catalytic systems? Answer:

  • Mechanistic Differences : Lipases hydrolyze esters via a serine-active site, favoring (R)-enantiomers. Oxazaborolidines induce asymmetry via Lewis acid coordination, sensitive to steric hindrance .
  • Temperature Effects : Higher temperatures reduce enantioselectivity in lipases (e.g., EE-value drops from 30 to 15 at 40°C) .

Q. How to resolve conflicting reports on optimal reaction temperatures?

Answer:

  • System-Specific Factors : Exothermic reactions (e.g., transesterification) favor lower temperatures to avoid side reactions. Endothermic steps (e.g., cyclopentene addition) require higher TT .
  • Scale Considerations : Lab-scale reactors (e.g., glass tubes) dissipate heat better than industrial setups, affecting reported optima .

Q. Future Research Directions

  • Biocatalyst Engineering : Directed evolution of lipases for higher thermostability and enantioselectivity .
  • In Silico SAR Modeling : Machine learning predicts bioactivity of derivatives using QSAR datasets .
  • Environmental Toxicology : Assess biodegradation pathways and ecotoxicity via OECD test guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.